molecular formula C6H6F2N2O B062712 2-Ethoxy-4,6-difluoropyrimidine CAS No. 166524-65-8

2-Ethoxy-4,6-difluoropyrimidine

Cat. No.: B062712
CAS No.: 166524-65-8
M. Wt: 160.12 g/mol
InChI Key: SGVUAJWRAOSPNC-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-difluoropyrimidine is an organic compound with the molecular formula C6H6F2N2O. It is a pyrimidine derivative characterized by the presence of an ethoxy group at the second position and fluorine atoms at the fourth and sixth positions of the pyrimidine ring. This compound is a white crystalline solid with unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

2-Ethoxy-4,6-difluoropyrimidine has several applications in scientific research:

Safety and Hazards

EDFP is toxic if swallowed and fatal in contact with skin or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Future Directions

EDFP has been studied for its potential biological properties, including antiviral, antibacterial, and antitumor activities . It is also being studied as a key intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam and the like .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,6-difluoropyrimidine typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production process involves:

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-difluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Mechanism of Action

Properties

IUPAC Name

2-ethoxy-4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUAJWRAOSPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452923
Record name 2-Ethoxy-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166524-65-8
Record name 2-Ethoxy-4,6-difluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166524-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4,6-difluoropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4,6-difluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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